molecular formula C17H18N4O2 B1674767 Lersivirine CAS No. 473921-12-9

Lersivirine

Número de catálogo B1674767
Número CAS: 473921-12-9
Peso molecular: 310.35 g/mol
Clave InChI: MCPUZZJBAHRIPO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Lersivirine (UK-453061) is a potent and selective non-nucleoside reverse transcription inhibitor (NNRTI) with excellent efficacy against NNRTI-resistant viruses . It exhibits potent antiretroviral activity against wild-type HIV virus and clinically relevant NNRTI-resistant strains .


Molecular Structure Analysis

Lersivirine has a molecular formula of C17H18N4O2 . Its average mass is 310.350 Da and its monoisotopic mass is 310.142975 Da . The structure of Lersivirine includes a dialkyl ether functional group, where R and R’ are aryl groups .


Physical And Chemical Properties Analysis

Lersivirine has a molecular formula of C17H18N4O2 . Its average mass is 310.350 Da and its monoisotopic mass is 310.142975 Da . The structure of Lersivirine includes a dialkyl ether functional group, where R and R’ are aryl groups .

Aplicaciones Científicas De Investigación

HIV Treatment

Lersivirine is a next-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) that exhibits potent antiretroviral activity against wild-type human immunodeficiency virus and clinically relevant NNRTI-resistant strains . It has a unique resistance profile and is currently in clinical development for the treatment of HIV infection .

Activity Across HIV-1 Subtypes

Lersivirine has shown comparable activity across a range of viruses representing HIV-1 subtypes A to H . This broad spectrum of activity suggests its potential use in treating various HIV-1 subtypes prevalent in different geographical regions .

Resistance to Etravirine-Resistant Viruses

The activity of Lersivirine against Etravirine-resistant viruses reflects significant differences in the resistance profiles of Lersivirine and Etravirine . This is consistent with the unique binding of Lersivirine in the NNRTI binding pocket .

Sequential NNRTI Therapy

Lersivirine shows potential for use against transmitted NNRTI resistant virus and as a candidate for sequential NNRTI therapy . This could be particularly useful in managing patients with drug-resistant strains of HIV .

Interaction with CYP3A4 Enzyme

Lersivirine is metabolized by cytochrome P450 3A4 (CYP3A4) and uridine diphosphate glucuronosyltransferase (UGT) 2B7 . It is also a weak inducer of the CYP3A4 enzyme . Understanding these interactions can help in predicting drug-drug interactions and optimizing dosage regimens .

Interaction with Oral Contraceptives

Co-administration of Lersivirine with oral contraceptives (ethinylestradiol and levonorgestrel) had minor pharmacokinetic effects, increasing ethinylestradiol exposure by 10% and reducing levonorgestrel exposure by 13% . This suggests that Lersivirine can be safely co-administered with these contraceptives .

Safety And Hazards

Safety measures for handling Lersivirine include ensuring adequate ventilation and providing accessible safety shower and eye wash station . Personal protective equipment such as safety goggles with side-shields, protective gloves, and impervious clothing are recommended .

Direcciones Futuras

Lersivirine shows potential for use against transmitted NNRTI resistant virus and as a candidate for sequential NNRTI therapy . It has a unique in vitro resistance profile and may provide an additional therapy choice for patients with evidence of NNRTI resistance .

Propiedades

IUPAC Name

5-[3,5-diethyl-1-(2-hydroxyethyl)pyrazol-4-yl]oxybenzene-1,3-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2/c1-3-15-17(16(4-2)21(20-15)5-6-22)23-14-8-12(10-18)7-13(9-14)11-19/h7-9,22H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCPUZZJBAHRIPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NN1CCO)CC)OC2=CC(=CC(=C2)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0057881
Record name Lersivirine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0057881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lersivirine

CAS RN

473921-12-9
Record name Lersivirine [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0473921129
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lersivirine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11649
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Lersivirine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0057881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-[3,5-diethyl-1-(2-hydroxyethyl)pyrazol-4-yl]oxybenzene-1,3-dicarbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LERSIVIRINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R3ZGC15A9A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lersivirine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Lersivirine
Reactant of Route 3
Reactant of Route 3
Lersivirine
Reactant of Route 4
Reactant of Route 4
Lersivirine
Reactant of Route 5
Reactant of Route 5
Lersivirine
Reactant of Route 6
Reactant of Route 6
Lersivirine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.